![molecular formula C10H7ClFN3 B1384879 5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine CAS No. 1069494-45-6](/img/structure/B1384879.png)
5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine
Overview
Description
“5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine” is a chemical compound with the molecular formula C10H7ClFN3 . It belongs to the class of compounds known as pyrazines, which are polycyclic aromatic compounds containing a pyrazine ring, a six-membered aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine” consists of a pyrazine ring substituted at positions 5 and 2 with a 4-chloro-3-fluorophenyl group and an amino group, respectively . The presence of these substituents may influence the compound’s reactivity and interactions with other molecules.
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine” include a molecular weight of 223.63 g/mol . Other properties such as melting point, boiling point, solubility, and stability are not detailed in the available literature.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, particularly 1H-Pyrazolo[3,4-b]pyridines . These are bicyclic heterocycles that have shown significant potential due to their structural similarity to purine bases like adenine and guanine .
Biomedical Research
In biomedical fields, derivatives of pyrazin-2-amine are explored for their biological activities. The structural motif of pyrazin-2-amine is present in molecules that exhibit a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Pharmaceutical Development
The compound is used in the development of pharmaceuticals. Its derivatives can be found in various drug molecules, such as Sitagliptin , which is used for the treatment of type 2 diabetes .
Future Directions
properties
IUPAC Name |
5-(4-chloro-3-fluorophenyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-2-1-6(3-8(7)12)9-4-15-10(13)5-14-9/h1-5H,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKPCNFVPTQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=N2)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-fluorophenyl)pyrazin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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